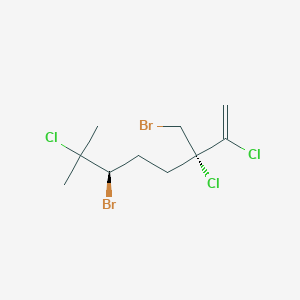
Halomon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halomon is a naturally occurring compound that has been found to have various biochemical and physiological effects on living organisms. This compound has been studied extensively in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
1. Pharmacokinetics and Bioavailability in Mice
Egorin et al. (1996) explored the plasma pharmacokinetics, bioavailability, and tissue distribution of halomon in mice. Their study revealed that halomon, a halogenated monoterpene from Portieria hornemanii, showed a wide distribution across various tissues but concentrated notably in fat. This finding is significant for understanding how halomon behaves in biological systems (Egorin et al., 1996).
2. In Vitro Metabolism by Liver Preparations
In another study by Egorin et al. (1997), the metabolism of halomon by mouse and human liver preparations was characterized. The research identified that halomon is metabolized by hepatic cytochrome P-450 enzymes, shedding light on its metabolic pathways and potential interactions in liver-based processes (Egorin et al., 1997).
3. Biological Properties of Halogenated Metabolites
Kladi et al. (2004) reviewed the halogenated volatile metabolites produced by red seaweeds, including halomon. They highlighted the diverse biological properties of these compounds, ranging from antimicrobial to insecticidal activities. This comprehensive review helps in understanding the broader spectrum of halomon's potential applications (Kladi et al., 2004).
4. Synthesis and Structural Studies
Research by Jung and Parker (1997) involved the synthesis of several naturally occurring polyhalogenated monoterpenes of the halomon class. Their work contributes to the understanding of halomon's chemical structure and provides a basis for synthesizing similar compounds for various applications (Jung & Parker, 1997).
5. Antitumor Properties
Andrianasolo et al. (2006) isolated new halogenated monoterpenes, including halomon, from the Madagascar red marine alga Portieria hornemannii. They discovered that halomon was a low micromolar inhibitor of DNA methyl transferase-1, suggesting its potential in antitumor applications (Andrianasolo et al., 2006).
Propriétés
Numéro CAS |
142439-86-9 |
|---|---|
Nom du produit |
Halomon |
Formule moléculaire |
C10H15Br2Cl3 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
Clé InChI |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
SMILES isomérique |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES canonique |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Synonymes |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





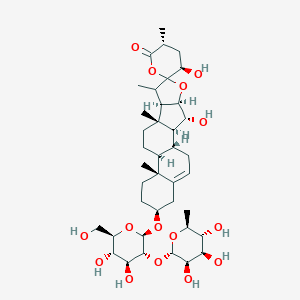
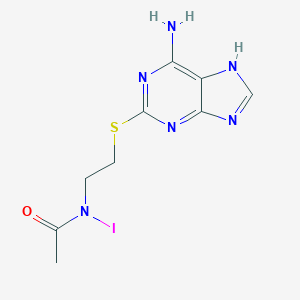
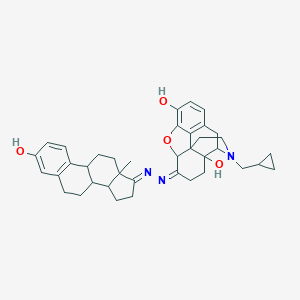
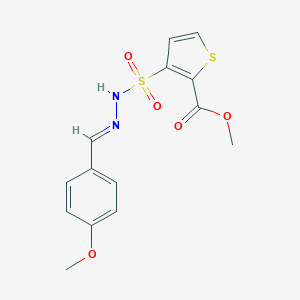

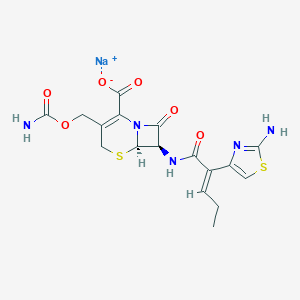
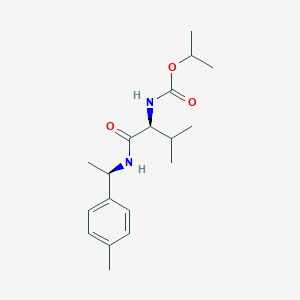
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
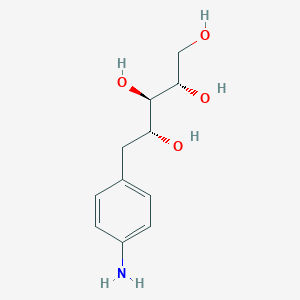
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)